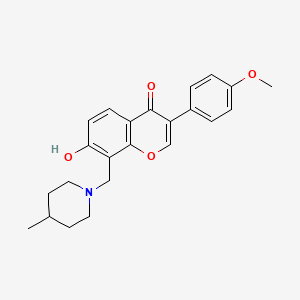
7-hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known as chromenones, which are characterized by a chromen-4-one skeleton. These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions including reductive amination, cyclization, and Knoevenagel condensation reactions. For example, the synthesis of related chromen-2-one derivatives has been achieved by the reductive amination of chromen-2-one precursors with various aromatic aldehydes, using sodium cyanoborohydride in methanol as a reductant (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure of chromenones and their derivatives can be analyzed using X-ray crystallography, NMR (1H NMR, 13C NMR), and mass spectroscopy. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For instance, the crystal structure of a related compound, 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), was determined, showcasing the typical features of chromenones (Elenkova et al., 2014).
Chemical Reactions and Properties
Chromenones undergo various chemical reactions, including condensation, cyclization, and substitution reactions. These reactions are pivotal for modifying the chemical structure and enhancing the biological activity of the compound. The reactivity is influenced by the presence of functional groups, such as hydroxy, methoxy, and methylpiperidinyl groups.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be influenced by the molecular structure. The presence of methoxy and hydroxy groups contributes to the solubility in organic solvents and water, affecting the compound's application in biological systems.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the chromenone structure. The electronic distribution within the molecule can be analyzed using density functional theory (DFT) to predict its reactivity and interaction with biological targets (Wu et al., 2022).
Applications De Recherche Scientifique
Antimicrobial Activity
7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one and its derivatives have demonstrated significant antibacterial and antifungal activities. Studies have synthesized various derivatives and evaluated their antimicrobial potency, illustrating their potential in treating microbial infections. For instance, Mandala et al. (2013) synthesized and tested similar compounds, revealing considerable antimicrobial properties (Mandala et al., 2013). Hatzade et al. (2008) also described the synthesis of derivatives with noted antimicrobial and antioxidant activity (Hatzade et al., 2008).
Antioxidant Properties
This compound and its analogs have been explored for their antioxidant properties. Studies like that of Stanchev et al. (2009) investigated the antioxidant activity of 4-hydroxycoumarin derivatives, demonstrating their potential in scavenging free radicals and reducing oxidative stress (Stanchev et al., 2009).
Photovoltaic Applications
Derivatives of this compound have been examined for their utility in photovoltaic devices. Gad et al. (2020) conducted a study on chromen-2-one-based organic dyes for dye-sensitized solar cells, highlighting their effectiveness as photosensitizers due to their light-capturing and electron injection capabilities (Gad et al., 2020).
Anti-Cancer Activity
Research into the anti-cancer potential of these compounds has also been conducted. Singh et al. (2017) synthesized Ru(II) DMSO complexes with substituted flavones, including derivatives of 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, and tested them against breast cancer cell lines, revealing significant cytotoxic potential (Singh et al., 2017).
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)13-19-21(25)8-7-18-22(26)20(14-28-23(18)19)16-3-5-17(27-2)6-4-16/h3-8,14-15,25H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXQZJQPCFPOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)



![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)




![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)